N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C22H20N6O4S2 and its molecular weight is 496.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide is the COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response, and their inhibition can lead to anti-inflammatory effects .
Mode of Action
This compound interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway, specifically the cyclooxygenase (COX) pathway . By inhibiting the COX-1 and COX-2 enzymes, this compound prevents the conversion of arachidonic acid to prostaglandins . This results in a reduction of inflammation and pain.
Pharmacokinetics
The compound’s effectiveness in inhibiting cox-1 and cox-2 suggests that it has sufficient bioavailability to reach its target enzymes .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of COX-1 and COX-2 enzymes, leading to a reduction in the production of prostaglandins . This results in anti-inflammatory effects, as evidenced by the compound’s high IC50 values for COX-1 inhibition .
Properties
CAS No. |
872597-42-7 |
---|---|
Molecular Formula |
C22H20N6O4S2 |
Molecular Weight |
496.56 |
IUPAC Name |
N-[4-amino-2-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C22H20N6O4S2/c1-11-3-8-14-15(9-11)34-22(24-14)25-16(29)10-33-21-27-18(23)17(20(31)28-21)26-19(30)12-4-6-13(32-2)7-5-12/h3-9H,10H2,1-2H3,(H,26,30)(H,24,25,29)(H3,23,27,28,31) |
InChI Key |
DORUVBLWRKPQRB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=C(C=C4)OC)N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.